2-(4,5-Dimethylpyridin-2-YL)ethanamine
Description
2-(4,5-Dimethylpyridin-2-YL)ethanamine is a pyridine derivative featuring a six-membered aromatic ring with two methyl groups at the 4- and 5-positions and an ethanamine side chain at the 2-position. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(4,5-dimethylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-5-9(3-4-10)11-6-8(7)2/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
SGHNUXMEMMEZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethylpyridin-2-YL)ethanamine typically involves the alkylation of 4,5-dimethylpyridine with an appropriate alkylating agent. One common method is the reaction of 4,5-dimethylpyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethylpyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4,5-Dimethylpyridin-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Based Analogs
Substituent Position Variations
- 2-(4,6-Dimethylpyridin-2-YL)ethanamine Core Structure: Pyridine with methyl groups at 4 and 6 positions.
2-(5-Ethylpyridin-2-YL)ethanamine
- Core Structure : Pyridine with an ethyl group at the 5-position.
- Key Differences : The larger ethyl substituent increases lipophilicity, which may enhance membrane permeability but reduce selectivity in enzyme interactions compared to methyl groups .
Side Chain Variations
- (4,5-Dimethylpyridin-2-YL)methanamine
Pyrimidine-Based Analogs
- 2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride Core Structure: Pyrimidine (two nitrogen atoms) with methyl groups at 4, 5, and 6 positions.
2-(4,6-Dimethylpyrimidin-2-YL)ethanamine
Data Tables: Structural and Functional Comparison
Table 1: Comparison of Pyridine Derivatives
Table 2: Comparison with Pyrimidine Derivatives
Research Findings and Implications
Substituent Position and Size :
- Methyl groups at the 4- and 5-positions on pyridine optimize steric and electronic interactions, as seen in the superior receptor binding of this compound compared to analogs with substituents at 4,6 or 5-ethyl positions .
- Ethyl groups increase lipophilicity but may compromise target specificity .
Core Heterocycle :
- Pyrimidine-based analogs exhibit distinct biological activities (e.g., kinase inhibition) due to the dual nitrogen atoms, whereas pyridine derivatives are more suited for neurotransmitter analog synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
